
4'',5''-Dichloro-2''-hydroxy-3''-nitroacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’‘,5’‘-Dichloro-2’‘-hydroxy-3’'-nitroacetophenone is an organic compound with the molecular formula C8H5Cl2NO4 It is characterized by the presence of two chlorine atoms, a hydroxyl group, and a nitro group attached to an acetophenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’‘,5’‘-Dichloro-2’‘-hydroxy-3’‘-nitroacetophenone typically involves multiple steps. One common method includes the nitration of 4’‘,5’‘-dichloro-2’'-hydroxyacetophenone. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
4’‘,5’‘-Dichloro-2’‘-hydroxy-3’'-nitroacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4’‘,5’‘-dichloro-2’‘-hydroxy-3’'-nitrobenzoic acid.
Reduction: Formation of 4’‘,5’‘-dichloro-2’‘-hydroxy-3’'-aminoacetophenone.
Substitution: Formation of various substituted acetophenones depending on the nucleophile used.
Applications De Recherche Scientifique
4’‘,5’‘-Dichloro-2’‘-hydroxy-3’'-nitroacetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4’‘,5’‘-Dichloro-2’‘-hydroxy-3’'-nitroacetophenone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target molecules, enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4’‘,5’‘-Dichloro-2’'-hydroxyacetophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.
4’‘,5’‘-Dichloro-3’'-nitroacetophenone: Lacks the hydroxyl group, affecting its solubility and reactivity.
5’‘-Chloro-2’‘-hydroxy-3’'-nitroacetophenone: Contains only one chlorine atom, altering its chemical properties.
Propriétés
Numéro CAS |
288401-08-1 |
|---|---|
Formule moléculaire |
C8H5Cl2NO4 |
Poids moléculaire |
250.03 g/mol |
Nom IUPAC |
1-(4,5-dichloro-2-hydroxy-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5Cl2NO4/c1-3(12)4-2-5(9)6(10)7(8(4)13)11(14)15/h2,13H,1H3 |
Clé InChI |
VJLHAXMEISVZRF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C(=C1O)[N+](=O)[O-])Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


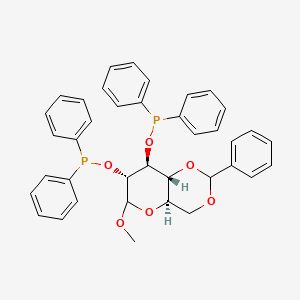
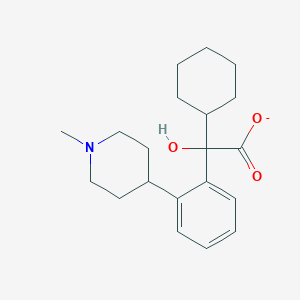
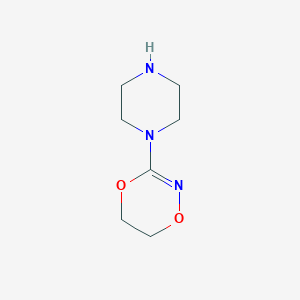

![[2-[(1S,2S,10S,11R,13S,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate](/img/structure/B13818065.png)
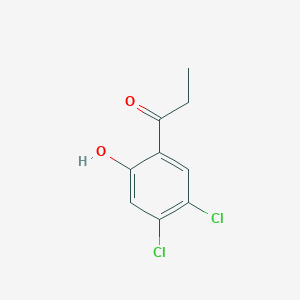
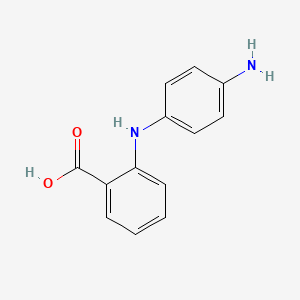
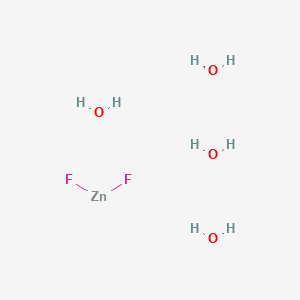
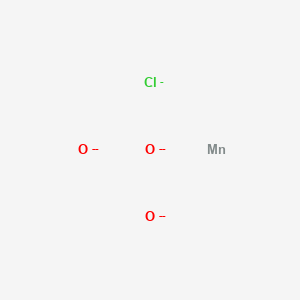
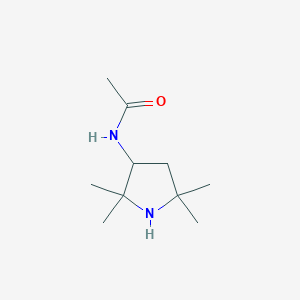
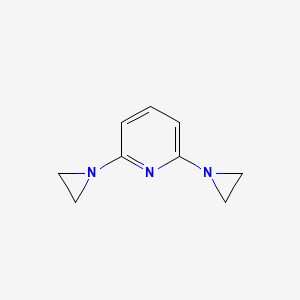
![N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide](/img/structure/B13818104.png)
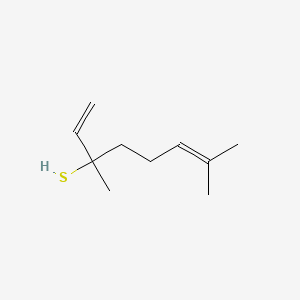
![Cyclopropa[4,5]cyclopenta[1,2-D]pyrimidine](/img/structure/B13818110.png)
